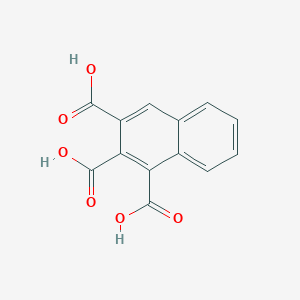
2-Bromo-9-butyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-9-butyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the second position and a butyl group at the ninth position of the fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-butyl-9H-fluorene typically involves the bromination of 9-butyl-9H-fluorene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-9-butyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 9-butyl-9H-fluorene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 9-butyl-9H-fluorene derivatives with various functional groups.
Oxidation: Formation of 2-bromo-9-butylfluorenone.
Reduction: Formation of 9-butyl-9H-fluorene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-9-butyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Employed in the development of novel polymers and copolymers with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industrial Applications: Utilized in the production of advanced materials with high thermal stability and electronic conductivity.
Wirkmechanismus
The mechanism of action of 2-Bromo-9-butyl-9H-fluorene in various applications is primarily based on its ability to participate in π-electron conjugation and its reactivity towards nucleophiles and electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-9,9-dimethylfluorene
- 2-Bromo-9-fluorenone
- 2-Bromo-9,9-diphenylfluorene
Uniqueness
2-Bromo-9-butyl-9H-fluorene is unique due to the presence of the butyl group, which imparts distinct physical and chemical properties compared to other fluorene derivatives. This structural variation can influence its solubility, melting point, and reactivity, making it suitable for specific applications where other fluorene derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
88223-34-1 |
|---|---|
Molekularformel |
C17H17Br |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
2-bromo-9-butyl-9H-fluorene |
InChI |
InChI=1S/C17H17Br/c1-2-3-6-15-13-7-4-5-8-14(13)16-10-9-12(18)11-17(15)16/h4-5,7-11,15H,2-3,6H2,1H3 |
InChI-Schlüssel |
CDDHPFWMUKDWIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C2=CC=CC=C2C3=C1C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


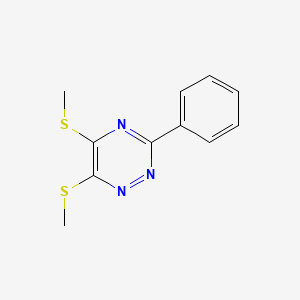
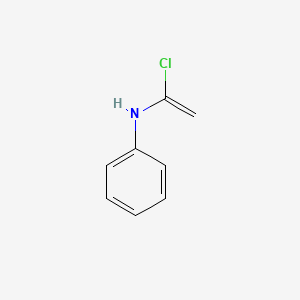
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)

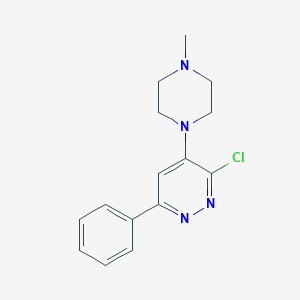
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
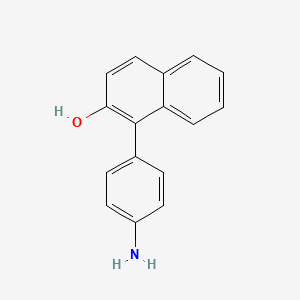
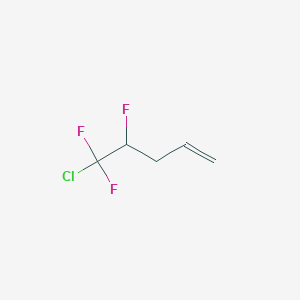
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)
